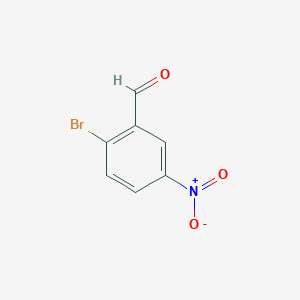![molecular formula C13H20ClNO2 B1279213 1-{3-[(Diethylamino)methyl]-4-hydroxyphenyl}ethanone hydrochloride CAS No. 93390-71-7](/img/structure/B1279213.png)
1-{3-[(Diethylamino)methyl]-4-hydroxyphenyl}ethanone hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{3-[(Diethylamino)methyl]-4-hydroxyphenyl}ethanone hydrochloride is a chemical compound with the linear formula C14H22ClNO3 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals . The buyer assumes responsibility to confirm product identity and/or purity .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C14H22ClNO3 . The molecular weight is 287.789 . For a more detailed structural analysis, you may need to refer to specific scientific literature or databases.Physical And Chemical Properties Analysis
The physical and chemical properties of 1-{3-[(Diethylamino)methyl]-4-hydroxyphenyl}ethanone hydrochloride are not fully detailed in the available sources. The compound has a molecular weight of 287.789 and a linear formula of C14H22ClNO3 .Applications De Recherche Scientifique
Synthesis and Structure Elucidation
1-(3-[(Diethylamino)methyl]-4-hydroxyphenyl)ethanone hydrochloride and its derivatives have been synthesized through various chemical processes for further structural and application studies. Patel and Patel (2012) synthesized novel chalcone derivatives, demonstrating the chemical versatility of compounds related to 1-(3-[(Diethylamino)methyl]-4-hydroxyphenyl)ethanone hydrochloride. The compounds were structurally elucidated using elemental analysis and spectral studies, including 1H NMR (Patel & Patel, 2012).
Antimicrobial Activity
The synthesized derivatives have been studied for their antimicrobial properties against various species like Bacillus subtillis, Staphylococcus aureus, Escherichia coli, and Salmonella typhi, indicating potential applications in battling infections and as a scaffold for drug development (Patel & Patel, 2011), (Sherekar et al., 2022).
Molecular Structure and Spectroscopic Investigations
The molecular structure and spectroscopic properties of derivatives, such as Schiff base compounds related to 1-(3-[(Diethylamino)methyl]-4-hydroxyphenyl)ethanone hydrochloride, have been extensively studied. Investigations into the UV–Vis spectra, tautomerism, and the stability of different forms of the compounds have provided insights into their chemical behavior and potential application in chemical sensing or molecular recognition (Kanaani et al., 2015).
Safety And Hazards
Orientations Futures
The future directions of research and applications involving 1-{3-[(Diethylamino)methyl]-4-hydroxyphenyl}ethanone hydrochloride are not specified in the available sources. It’s part of a collection of rare and unique chemicals provided to early discovery researchers , which suggests it may have potential for various research applications.
Propriétés
IUPAC Name |
1-[3-(diethylaminomethyl)-4-hydroxyphenyl]ethanone;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2.ClH/c1-4-14(5-2)9-12-8-11(10(3)15)6-7-13(12)16;/h6-8,16H,4-5,9H2,1-3H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWWDRZMSBBDDJK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=C(C=CC(=C1)C(=O)C)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30429568 |
Source


|
| Record name | 1-{3-[(Diethylamino)methyl]-4-hydroxyphenyl}ethan-1-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30429568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.75 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{3-[(Diethylamino)methyl]-4-hydroxyphenyl}ethanone hydrochloride | |
CAS RN |
93390-71-7 |
Source


|
| Record name | 1-{3-[(Diethylamino)methyl]-4-hydroxyphenyl}ethan-1-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30429568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




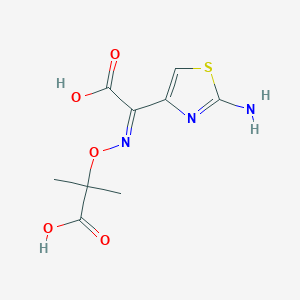
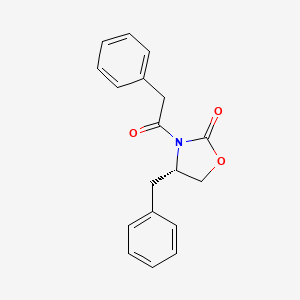
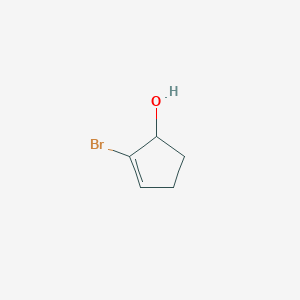
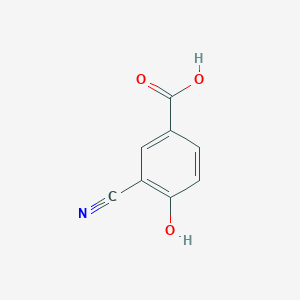
![[2-(Allyloxy)phenyl]methanol](/img/structure/B1279152.png)




